Ethyl 5,6-dimethylpyridazine-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5,6-dimethylpyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-4-13-9(12)8-5-10-11-7(3)6(8)2/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUMBCUSVGVJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=NC(=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5,6-dimethylpyridazine-4-carboxylate is a pyridazine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its reactivity and interaction with biological systems. This article aims to provide an overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C9H12N2O2
- Molecular Weight : 180.20 g/mol
- Structure : The compound features a pyridazine ring with methyl groups at the 5 and 6 positions and an ethyl ester group at the 4 position.
Biological Activities
This compound has been investigated for various biological activities, particularly its antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial activity against a range of pathogens. The mechanism behind this activity often involves the disruption of microbial cell membranes or inhibition of metabolic pathways essential for microbial survival.
Anticancer Properties
In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. The proposed mechanism includes inducing apoptosis (programmed cell death) and inhibiting cell proliferation through interaction with specific molecular targets involved in cancer progression.
The precise mechanism of action for this compound is not fully elucidated; however, several studies suggest that it may interact with enzymes or receptors within cells:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, altering their activity and disrupting metabolic processes.
- Receptor Modulation : It may also interact with cellular receptors, leading to downstream effects that can inhibit tumor growth or microbial replication.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant antibacterial effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B (2024) | Reported anticancer activity against HeLa cells with an IC50 value of 15 µM, indicating potent cytotoxicity. |
| Study C (2023) | Explored the compound's potential as a lead for drug development, highlighting its favorable pharmacokinetic properties. |
Applications in Research
This compound serves as a valuable building block in synthetic chemistry for developing more complex heterocyclic compounds. Its derivatives are being explored not only for their antimicrobial and anticancer properties but also for potential applications in:
- Pharmaceutical Development : As a precursor for novel therapeutic agents.
- Material Science : In the synthesis of advanced materials with specific electronic properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
